molecular formula C6H12O6 B12056658 D-Mannose-UL-13C6

D-Mannose-UL-13C6

Cat. No.: B12056658
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-APHFOIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-UL-13C6 is a stable isotope-labeled compound of D-Mannose, a naturally occurring sugar. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Mannose-UL-13C6 involves chemical synthesis using carbon isotope-labeled reactants. The synthesis typically starts with a carbon-13 labeled glucose, which undergoes a series of chemical reactions including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the uniform labeling of carbon atoms and to maintain the purity and stability of the compound. The production is carried out under controlled conditions to prevent contamination and to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Mannose-UL-13C6 is widely used in scientific research due to its unique properties:

Mechanism of Action

D-Mannose-UL-13C6 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The labeled carbon atoms enable detailed tracking and analysis of mannose metabolism and its interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Mannose-UL-13C6 is unique due to its specific labeling of all six carbon atoms, making it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor for bacterial adhesion also sets it apart from other labeled sugars .

Properties

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WQZGKKKJIJFFOK-APHFOIPNSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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